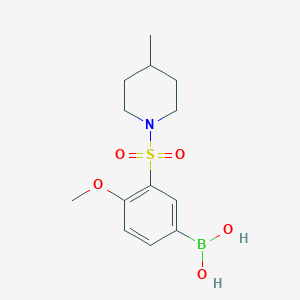

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Description

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methoxy-substituted phenyl ring, a sulfonyl group linked to a 4-methylpiperidine moiety, and a boronic acid functional group.

Properties

IUPAC Name |

[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO5S/c1-10-5-7-15(8-6-10)21(18,19)13-9-11(14(16)17)3-4-12(13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXISXJGKQFRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of arylboronic acids bearing sulfonyl and piperidinyl substituents typically involves:

- Starting from aryl bromides or chlorides bearing the sulfonyl-piperidinyl substituent.

- Lithiation of the aryl halide using strong bases such as n-butyllithium at low temperatures (-78 °C).

- Borylation via reaction with triisopropyl borate or bis(pinacolato)diboron (B2pin2) catalyzed by palladium complexes.

- Hydrolysis of boronic esters to yield the free boronic acid.

- Purification by extraction, chromatography, and recrystallization .

This general approach is adapted to accommodate the functional groups present, ensuring the stability of the sulfonyl and piperidinyl moieties under reaction conditions.

Detailed Preparation Method

Lithiation and Borylation of Aryl Bromide Precursors

A representative method for preparing sulfonyl-substituted arylboronic acids with nitrogen-containing heterocycles (e.g., 4-methylpiperidinyl) involves:

- Dissolving the aryl bromide precursor in anhydrous tetrahydrofuran (THF).

- Cooling the solution to -78 °C under inert atmosphere (nitrogen or argon).

- Adding n-butyllithium dropwise to generate the aryllithium intermediate.

- Stirring the mixture at -78 °C for 1–2 hours to ensure complete lithiation.

- Adding triisopropyl borate slowly at -78 °C, followed by further stirring.

- Allowing the reaction mixture to warm to room temperature and stirring for an extended period (up to 12–18 hours) to complete borylation.

- Quenching the reaction with aqueous base (e.g., NaOH) and stirring to hydrolyze the boronic ester intermediate.

- Acidifying the mixture to pH ~1 to precipitate impurities, followed by adjustment to neutral pH (~7) to extract the boronic acid product.

This method yields the boronic acid as a solid after solvent removal and purification steps such as extraction and drying.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation with n-BuLi | -78 °C, 1–2 h | — | In dry THF under N2 |

| Borylation with triisopropyl borate | -78 °C to RT, 12–18 h | — | Slow addition, inert atmosphere |

| Hydrolysis and workup | NaOH aqueous, then acidification | 58–61% | Extraction with ethyl acetate |

| Purification | Column chromatography, recrystallization | — | Silica gel, solvents: CH2Cl2/MeOH |

This procedure is exemplified in the synthesis of closely related compounds such as (4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, which shares similar sulfonyl-piperidine motifs and boronic acid functionality.

Alternative Preparation Routes

Miyaura Borylation Catalyzed by Palladium Complexes

An alternative method involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B2pin2):

- Using Pd(dppf)Cl2 as a catalyst.

- Conducting the reaction in an appropriate solvent such as dioxane or THF.

- Heating the mixture under reflux or elevated temperatures.

- Isolating the boronic ester intermediate.

- Hydrolyzing the ester to the boronic acid using ammonium acetate and sodium periodate.

This method has been successfully applied to prepare arylboronic acids bearing sulfonyl fluoride groups and can be adapted for sulfonyl-piperidinyl derivatives.

Purification and Characterization

Purification typically involves:

- Trituration with hexane/dichloromethane mixtures to remove impurities.

- Extraction with ethyl acetate after pH adjustments.

- Column chromatography on silica gel using gradient elution (e.g., methylene chloride/methanol).

- Recrystallization from solvents such as water to obtain pure white crystalline solids.

Characterization data include:

| Technique | Observations for Related Compounds |

|---|---|

| Melting Point | ~215–240 °C (decomposition) |

| 1H NMR (DMSO-d6) | Aromatic protons at 7.5–8.5 ppm; methoxy and piperidinyl protons at 2.0–4.0 ppm |

| 13C NMR | Signals consistent with aromatic carbons and sulfonyl substituents |

| LC-MS | Molecular ion peaks matching calculated mass (e.g., m/z 284–285) |

Summary Table of Preparation Methods

| Method | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation + Triisopropyl Borate | n-BuLi, THF, -78 °C; triisopropyl borate; aqueous workup | 58–61 | Straightforward; good yields | Requires low temperature control |

| Pd-Catalyzed Miyaura Borylation | Pd(dppf)Cl2 catalyst, B2pin2, reflux, hydrolysis with NH4OAc/NaIO4 | ~64 | Mild conditions; scalable | Catalyst cost; longer reaction times |

| Ortho-lithiation + Borylation | LDA, triisopropyl borate, THF, -78 °C to RT | ~59 | One-pot operation | Sensitive to moisture and temperature |

Research Findings and Notes

- The lithiation-borylation approach allows selective functionalization of the aromatic ring, preserving sensitive sulfonyl and piperidinyl groups.

- Hydrolysis conditions (ammonium acetate and sodium periodate) effectively convert boronic esters to boronic acids with moderate to good yields.

- Purification by trituration and chromatography ensures high purity suitable for medicinal chemistry applications.

- The presence of the methoxy group and the 4-methylpiperidinyl sulfonyl substituent requires careful control of reaction conditions to prevent side reactions or degradation.

- The methods are adaptable for synthesizing positional isomers and analogs with different sulfonyl substitutions.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, making them potential candidates in cancer therapy. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by targeting specific pathways involved in tumor growth and survival .

- Antimicrobial Properties : Studies have suggested that compounds with similar structures exhibit antimicrobial activity. The incorporation of the piperidine moiety may enhance the interaction with bacterial membranes, leading to increased efficacy against various pathogens.

-

Biological Research

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes. This compound can serve as a tool in studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

- Drug Development : Its unique structural features make it a valuable building block for synthesizing novel pharmaceuticals. The compound can be modified to explore structure-activity relationships in drug design .

-

Materials Science

- Polymer Chemistry : The boronic acid functionality allows for cross-linking reactions in polymer synthesis, potentially leading to new materials with tailored properties. This application is particularly relevant in creating hydrogels and other advanced materials .

- Sensors : Due to its ability to form reversible covalent bonds with diols, this compound may be utilized in the development of chemical sensors for detecting sugars or other biomolecules .

Case Study 1: Anticancer Application

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various boronic acids, including derivatives of this compound). The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the boronic acid structure could enhance selectivity and potency against specific cancer types .

Case Study 2: Enzyme Inhibition

In a research article from Bioorganic & Medicinal Chemistry Letters, the inhibition of serine proteases by boronic acids was investigated. The study demonstrated that this compound effectively inhibited enzyme activity, providing insights into its potential use as a therapeutic agent in diseases where protease activity is dysregulated .

Mechanism of Action

The mechanism of action of (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

(a) Piperidine vs. Pyrrolidine Sulfonyl Derivatives

- B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid (CAS 874219-52-0): Formula: C₁₁H₁₆BNO₅S Molecular Weight: 285.12 g/mol . Key Difference: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). The smaller ring reduces steric hindrance but may decrease binding affinity in biological systems due to reduced hydrophobic interactions.

(b) Piperidine vs. Piperazine Sulfonyl Derivatives

- 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid: Formula: C₁₂H₁₈BN₃O₄S Molecular Weight: 301.08 g/mol . Key Difference: Piperazine introduces an additional nitrogen atom, increasing hydrogen bond acceptor count (6 vs. 5 in piperidine derivatives).

(c) N-Alkyl Sulfamoyl Derivatives

- (4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid (CAS 874459-71-9): Formula: C₈H₁₂BNO₅S Molecular Weight: 245.06 g/mol .

Substituent Variations on the Phenyl Ring

(a) Fluorinated Analogs

- (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (CAS 1704067-52-6): Formula: C₁₂H₁₆BF₂NO₄S Molecular Weight: 319.13 g/mol .

(b) Methoxy Positioning

Functional Group Comparisons

Biological Activity

(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 1704074-57-6

- Molecular Formula : C13H20BNO5S

- Molecular Weight : 299.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can modulate enzyme activity and influence signaling pathways.

Biological Activities

-

Anticancer Activity :

- Boronic acids have been investigated for their anticancer properties. Studies suggest that derivatives can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is an FDA-approved drug for multiple myeloma treatment.

-

Antimicrobial Activity :

- Research indicates that boronic acids exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. The specific compound may show activity against various strains of bacteria.

-

Enzyme Inhibition :

- This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes like glucose metabolism or lipid synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the efficacy of boronic acid derivatives, including this compound, against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent .

Case Study: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of boronic acids, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve inhibition of cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Q & A

Basic: What are the common synthetic routes for (4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid?

The synthesis typically involves palladium-catalyzed borylation or Suzuki-Miyaura coupling to introduce the boronic acid group. Key steps include selective sulfonation of the phenyl ring followed by methoxylation and piperidinylsulfonyl group incorporation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as protodeboronation . For example, lithiation-borylation protocols (using n-BuLi and boron esters) are effective for introducing boronic acid moieties in sterically hindered positions .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses involving sulfonyl and boronic acid groups?

Optimization requires balancing pH (neutral to mildly basic), temperature (0–25°C for sulfonation steps), and solvent polarity (e.g., THF for lithiation, DMF for coupling). Computational methods like DFT can predict steric/electronic barriers in transmetalation steps . For example, copper-assisted reductive amination protocols minimize side reactions in bulky aryl systems . Analytical monitoring (e.g., in situ NMR) is critical to track intermediates and adjust conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

NMR Spectroscopy : H/C NMR confirms regioselectivity of substitution; B NMR identifies boronic acid coordination states (sp² vs. sp³) .

Mass Spectrometry : High-resolution MS validates molecular weight and detects impurities.

X-ray Crystallography : Resolves intramolecular interactions (e.g., N-B dative bonds) and stereochemistry .

Advanced: How do computational methods (e.g., DFT) aid in understanding its reactivity?

DFT calculations predict electronic effects (e.g., electron-withdrawing sulfonyl groups enhance boronic acid’s Lewis acidity) and steric penalties in coupling reactions. For instance, steric maps of the 4-methylpiperidinyl group can guide ligand design for Suzuki-Miyaura reactions . Transition state analysis helps identify rate-limiting steps, such as oxidative addition in Pd-catalyzed pathways .

Basic: What are its primary applications in medicinal chemistry?

- Proteasome Inhibition : Boronic acids form reversible covalent bonds with catalytic threonine residues, inhibiting proteasomes (IC₅₀ values as low as 6 nM for autotaxin) .

- SERD Development : Boronic acid bioisosteres of phenolic hydroxyl groups enhance oral bioavailability by blocking phase II metabolism .

Advanced: How can structure-activity relationship (SAR) studies improve its anticancer potency?

SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance binding to serine hydrolases.

- Steric Modifications : Bulky 4-methylpiperidine groups reduce off-target interactions.

- Boronic Acid Positioning : Meta-substitution on the phenyl ring optimizes proteasome binding . In vitro cytotoxicity assays (e.g., against glioblastoma cells) validate SAR predictions .

Basic: What factors influence its stability in aqueous solutions?

- pH Sensitivity : Boronic acids form tetrahedral boronate anions at pH > 8.5, enhancing solubility but reducing reactivity.

- Protodeboronation : Acidic conditions or trace metals (e.g., Cu²⁺) promote degradation. Chelating agents (e.g., EDTA) stabilize solutions .

- Solvent Effects : Methanol induces methoxylation, while DMSO stabilizes the sp² boron form .

Advanced: How do solvent interactions affect its coordination with biological targets?

In aqueous media, boronic acids form reversible diol esters (e.g., with glucose), enabling applications in glucose-sensitive hydrogels . Polar aprotic solvents (e.g., DMF) stabilize sp² boron, enhancing reactivity in coupling reactions. Methanol promotes solvolysis, forming methoxyboronate intermediates that alter binding kinetics .

Basic: What are its potential applications in materials science?

- Conductive Polymers : Thiophene-boronic acid hybrids enable chemosensing via conductivity changes upon diol binding .

- OLEDs : Perylene-boronic acid derivatives exhibit tunable fluorescence for optoelectronic devices .

Advanced: How can mechanistic contradictions in biological activity (e.g., variable IC₅₀ values) be resolved?

Discrepancies arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

- Standardized Assays : Use serum-free media and controlled pH.

- Metabolite Profiling : LC-MS identifies active metabolites vs. parent compound .

- Computational Docking : Predict binding modes to explain potency variations across cell lines .

Basic: What metabolic challenges are associated with its in vivo use?

- First-Pass Metabolism : Phase II enzymes (e.g., UGTs) glucuronidate phenolic metabolites. Boronic acid bioisosteres reduce glucuronidation .

- Renal Clearance : Low molecular weight (<500 Da) enhances excretion; pegylation improves pharmacokinetics .

Advanced: How does it interact with diol-containing biomolecules?

Boronic acids form cyclic esters with vicinal diols (e.g., catecholamines, saccharides) via pH-dependent equilibrium. Binding constants (Kd) range from µM to nM, influenced by diol geometry and solvent . Applications include targeted drug delivery (e.g., glucose-responsive insulin release) .

Basic: What safety considerations apply to its handling?

- Toxicity : Low acute toxicity (LD₅₀ > 2 g/kg in rodents), but chronic exposure risks include renal tubular acidosis.

- Storage : Anhydrous conditions (0–6°C) prevent hydrolysis; amber vials avoid photodegradation .

Advanced: How can in silico models predict its off-target effects?

Pharmacophore modeling identifies potential off-targets (e.g., serine proteases). Molecular dynamics simulations quantify binding to non-target proteins (e.g., acetylcholinesterase, Kd = 115.63 µM) . Machine learning models trained on PubChem data predict CYP450 inhibition risks .

Basic: What are its key differences from simpler boronic acids (e.g., phenylboronic acid)?

- Reactivity : The sulfonyl group enhances electrophilicity, enabling nucleophilic aromatic substitution.

- Solubility : Piperidinyl groups improve aqueous solubility vs. non-polar analogs .

- Biological Activity : The 4-methylpiperidine moiety reduces CNS penetration, minimizing neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.